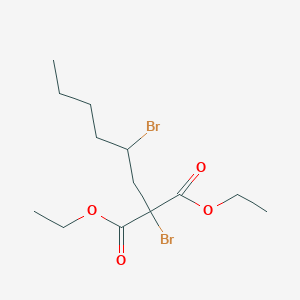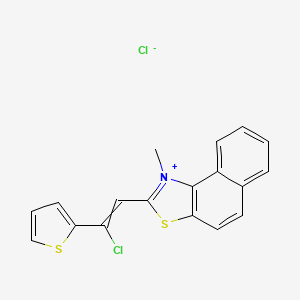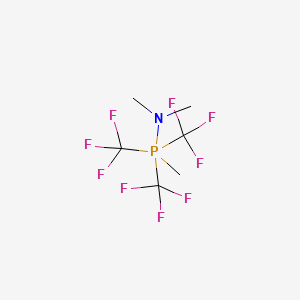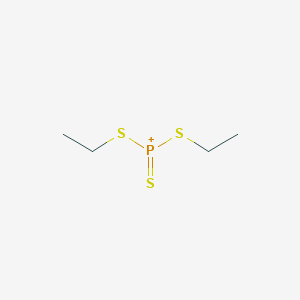
Bis(ethylsulfanyl)(sulfanylidene)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(ethylsulfanyl)(sulfanylidene)phosphanium is a compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms this compound is notable for its unique structure, which includes ethylsulfanyl and sulfanylidene groups attached to a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(ethylsulfanyl)(sulfanylidene)phosphanium typically involves the reaction of a phosphorus precursor with ethylsulfanyl and sulfanylidene reagents. One common method involves the use of chlorophosphines and Grignard reagents. The reaction proceeds as follows:
Chlorophosphine Preparation: Chlorophosphines are prepared by reacting phosphorus trichloride (PCl₃) with an appropriate organic halide.
Grignard Reagent Formation: Ethylmagnesium bromide (EtMgBr) is prepared by reacting ethyl bromide with magnesium in anhydrous ether.
Reaction with Chlorophosphine: The Grignard reagent is then reacted with the chlorophosphine to form this compound.
The reaction conditions typically involve low temperatures and an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Bis(ethylsulfanyl)(sulfanylidene)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl or sulfanylidene groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines .
Aplicaciones Científicas De Investigación
Bis(ethylsulfanyl)(sulfanylidene)phosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of bis(ethylsulfanyl)(sulfanylidene)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include coordination to metal centers and subsequent modulation of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Tris(2-methoxyphenyl)phosphine: Another phosphine ligand with different substituents.
Uniqueness
Bis(ethylsulfanyl)(sulfanylidene)phosphanium is unique due to its specific ethylsulfanyl and sulfanylidene groups, which impart distinct chemical properties and reactivity compared to other phosphines .
Propiedades
Número CAS |
63692-58-0 |
|---|---|
Fórmula molecular |
C4H10PS3+ |
Peso molecular |
185.3 g/mol |
Nombre IUPAC |
bis(ethylsulfanyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C4H10PS3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3/q+1 |
Clave InChI |
OYYUASUUHKVNEQ-UHFFFAOYSA-N |
SMILES canónico |
CCS[P+](=S)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


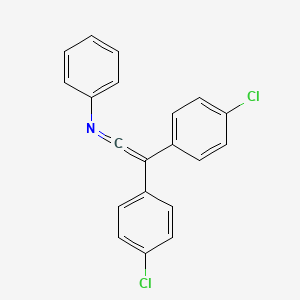
![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)
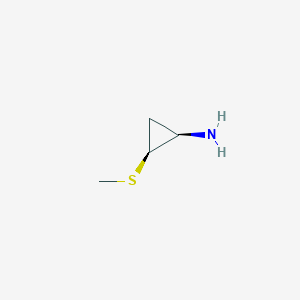
![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)
![3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole](/img/structure/B14495682.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)
![2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B14495691.png)


![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
